molecular formula C14H10BrClO2 B3985176 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde

4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde

Cat. No.: B3985176
M. Wt: 325.58 g/mol
InChI Key: SVSMWRMIAOSLMK-UHFFFAOYSA-N
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Description

4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde is an organic compound with the molecular formula C14H10BrClO2 It is characterized by the presence of a bromobenzyl group and a chlorobenzaldehyde moiety, connected through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-bromobenzyl alcohol+3-chlorobenzaldehydeK2CO3,DMFThis compound\text{4-bromobenzyl alcohol} + \text{3-chlorobenzaldehyde} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-bromobenzyl alcohol+3-chlorobenzaldehydeK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed.

Major Products

    Oxidation: 4-[(4-bromobenzyl)oxy]-3-chlorobenzoic acid.

    Reduction: 4-[(4-bromobenzyl)oxy]-3-chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromobenzyl)oxy]benzaldehyde
  • 4-[(4-bromobenzyl)oxy]-3-ethoxybenzaldehyde
  • 4-[(4-bromobenzyl)oxy]-3-fluorobenzaldehyde

Uniqueness

4-[(4-bromobenzyl)oxy]-3-chlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-chlorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSMWRMIAOSLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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